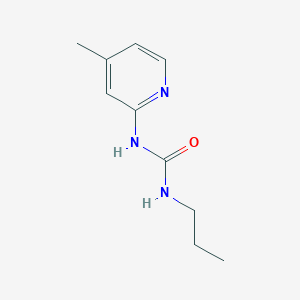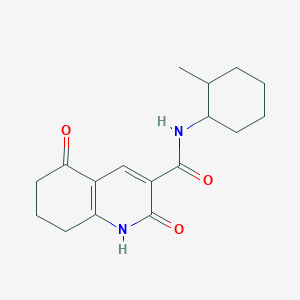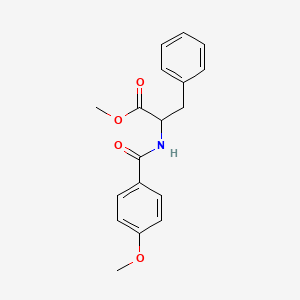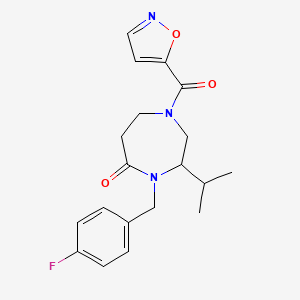![molecular formula C15H18ClN5 B5343070 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile](/img/structure/B5343070.png)
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile, also known as ACHPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its unique chemical properties and potential benefits in various scientific research areas.
Mecanismo De Acción
The mechanism of action of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. This compound has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression and the development of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins that are involved in the development and progression of various diseases. This compound has also been found to induce apoptosis in cancer cells and reduce oxidative stress in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile is its potential applications in various scientific research areas. It has shown promising results in the field of cancer research and Alzheimer's disease. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood.
Direcciones Futuras
There are many potential future directions for the study of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile. One area of research could focus on the development of new drugs based on the chemical structure of this compound. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to determine the long-term effects and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in the fields of cancer research and Alzheimer's disease make it an important compound for further study. While there are some limitations to its use in lab experiments, the potential benefits of this compound make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile involves the reaction between 4-chlorobenzaldehyde and 1-aminocycloheptane in the presence of sodium hydroxide. The obtained product is then treated with hydrazine hydrate and acetic acid to yield the final product, this compound.
Aplicaciones Científicas De Investigación
3-(1-azepanyl)-2-[(4-chlorophenyl)hydrazono]-3-iminopropanenitrile has been studied for its potential applications in various scientific research areas. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and reduce oxidative stress.
Propiedades
IUPAC Name |
(1Z)-2-(azepan-1-yl)-N-(4-chloroanilino)-2-iminoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5/c16-12-5-7-13(8-6-12)19-20-14(11-17)15(18)21-9-3-1-2-4-10-21/h5-8,18-19H,1-4,9-10H2/b18-15?,20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZSAVZDDKUQKB-KBDCMUJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)


![4-(4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}-1-piperazinyl)-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5343032.png)

![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)
![4-(4-ethoxy-3-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343044.png)

![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-(2-oxo-1-pyrrolidinyl)propanamide dihydrochloride](/img/structure/B5343052.png)
![N-(2,4-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5343060.png)

![ethyl 2-[3-bromo-4-(dimethylamino)benzylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5343067.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B5343083.png)